molecular formula C15H18BrN5O2 B2783282 2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine CAS No. 2379978-72-8

2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine

Cat. No. B2783282
CAS RN: 2379978-72-8
M. Wt: 380.246
InChI Key: LUXWQSBQVUWKQY-UHFFFAOYSA-N
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Description

2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPPM and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

BPPM exerts its biological activity by inhibiting the activity of target enzymes through binding to their active sites. It has been shown to have a high affinity for the active site of phosphodiesterase 10A, which is involved in the regulation of various neurotransmitters. By inhibiting the activity of this enzyme, BPPM can modulate the levels of these neurotransmitters and potentially treat various neurological disorders.
Biochemical and Physiological Effects:
BPPM has been shown to have several biochemical and physiological effects, including inhibition of enzyme activity, modulation of neurotransmitter levels, and anti-cancer properties. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

BPPM has several advantages for use in lab experiments, including its potent inhibitory activity against target enzymes and its favorable pharmacokinetic profile. However, the limitations of BPPM include its high cost of synthesis and limited availability, which may restrict its use in large-scale experiments.

Future Directions

Several future directions have been proposed for the use of BPPM, including its potential as a therapeutic agent for various neurological disorders and cancer. Further studies are needed to elucidate the mechanism of action of BPPM and its potential applications in other fields, such as drug discovery and biological research. The development of more efficient and cost-effective synthesis methods for BPPM may also facilitate its use in large-scale experiments.

Synthesis Methods

The synthesis of BPPM involves the reaction of 5-bromopyrimidine-2-carbaldehyde with piperidine-3-carboxylic acid, followed by the reaction with 4-methoxy-2,6-dimethylpyrimidine. The final product is obtained after purification and isolation steps.

Scientific Research Applications

BPPM has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. It has been shown to have potent inhibitory activity against several enzymes, including phosphodiesterase 10A, which is involved in various neurological disorders. BPPM has also been studied for its anti-cancer properties and has shown promising results in preclinical studies.

properties

IUPAC Name

2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O2/c1-22-13-4-5-17-14(20-13)21-6-2-3-11(9-21)10-23-15-18-7-12(16)8-19-15/h4-5,7-8,11H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXWQSBQVUWKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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